N-[(2R)-2,3-dihydroxypropyl]-5-fluoro-2-{[2-({2-methoxy-4-[4-(propan-2-yl)piperazin-1-yl]phenyl}amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}benzamide
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Overview
Description
GSK1392956A is a small-molecule inhibitor known for its role in inhibiting specific kinases such as insulin-like growth factor 1 receptor, insulin receptor, and protein tyrosine kinase 2 beta . This compound has gained attention in the field of oncology research due to its potential therapeutic applications.
Preparation Methods
The synthesis of GSK1392956A involves several steps, including the amidation reaction between specific precursors. The reaction conditions typically involve the use of coupling agents, bases, and solvents at room temperature for a duration of 1 to 2 hours . Industrial production methods for this compound are designed to ensure high purity and yield, making it suitable for large-scale applications.
Chemical Reactions Analysis
GSK1392956A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
GSK1392956A has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study kinase inhibition and its effects on various biochemical pathways.
Biology: It is employed in cellular assays to investigate its impact on cell viability and apoptosis.
Medicine: It has potential therapeutic applications in the treatment of cancers and other diseases involving kinase dysregulation.
Industry: It is used in high-content screening assays to identify potential drug candidates and understand their mechanisms of action
Mechanism of Action
GSK1392956A exerts its effects by inhibiting specific kinases, including insulin-like growth factor 1 receptor, insulin receptor, and protein tyrosine kinase 2 beta. These kinases play crucial roles in cellular signaling pathways that regulate cell growth, survival, and proliferation. By inhibiting these kinases, GSK1392956A can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
GSK1392956A is unique in its ability to inhibit multiple kinases simultaneously, making it a valuable tool in cancer research. Similar compounds include:
SB-725317: An inhibitor of cyclin-dependent kinases.
GW276655: Another cyclin-dependent kinase inhibitor.
These compounds share similar mechanisms of action but differ in their specificity and potency, highlighting the uniqueness of GSK1392956A in targeting multiple kinases.
Properties
Molecular Formula |
C30H37FN8O4 |
---|---|
Molecular Weight |
592.7 g/mol |
IUPAC Name |
N-[(2R)-2,3-dihydroxypropyl]-5-fluoro-2-[[2-[2-methoxy-4-(4-propan-2-ylpiperazin-1-yl)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzamide |
InChI |
InChI=1S/C30H37FN8O4/c1-18(2)38-10-12-39(13-11-38)20-5-7-25(26(15-20)43-3)35-30-36-27-22(8-9-32-27)28(37-30)34-24-6-4-19(31)14-23(24)29(42)33-16-21(41)17-40/h4-9,14-15,18,21,40-41H,10-13,16-17H2,1-3H3,(H,33,42)(H3,32,34,35,36,37)/t21-/m1/s1 |
InChI Key |
SAWLOYCVNOMZOQ-OAQYLSRUSA-N |
Isomeric SMILES |
CC(C)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)NC5=C(C=C(C=C5)F)C(=O)NC[C@H](CO)O)OC |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)NC5=C(C=C(C=C5)F)C(=O)NCC(CO)O)OC |
Origin of Product |
United States |
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